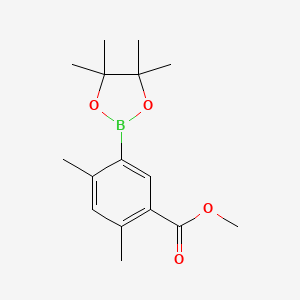
7-chloro-5-fluoro-1H-indole-2-carboxylic acid
Vue d'ensemble
Description
7-Chloro-5-fluoro-1H-indole-2-carboxylic acid is an indolyl carboxylic acid . It is an antagonist of the glycine site within the NMDA (N -methyl-D-aspartate) receptor complex .
Synthesis Analysis
The synthesis of indole derivatives, including this compound, has been a subject of interest in recent years . Indoles are significant heterocyclic systems in natural products and drugs, and they play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of various disorders has attracted increasing attention .Molecular Structure Analysis
The molecular weight of this compound is 213.6 . The IUPAC name is 5-chloro-7-fluoro-1H-indole-2-carboxylic acid . The InChI code is 1S/C9H5ClFNO2/c10-5-1-4-2-7 (9 (13)14)12-8 (4)6 (11)3-5/h1-3,12H, (H,13,14) .Chemical Reactions Analysis
Indole derivatives, including this compound, are used in various chemical reactions . For instance, 5-Chloroindole-2-carboxylic Acid is used in the synthesis of 4- (3-aminomethylphenyl)piperidine-1-carboxamides as potent, selective, and orally bioavailable inhibitors of βII tryptase .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The compound should be stored at room temperature .Applications De Recherche Scientifique
Synthesis and Drug Development
7-Chloro-5-fluoro-1H-indole-2-carboxylic acid and its derivatives play a crucial role in the synthesis of various biologically active compounds. For instance, it serves as an important intermediate in the synthesis of anticancer drugs. The efficient synthesis of these compounds has been optimized and confirmed through structural analysis techniques such as 1H NMR and MS spectrum (Zhang et al., 2019). Furthermore, these derivatives have shown promise in the development of HIV non-nucleoside reverse transcriptase inhibitors, providing a robust synthesis method that avoids potentially hazardous species and eliminates the formation of significant side products (Mayes et al., 2010).
Biological and Pharmacological Activities
Derivatives of this compound have been extensively studied for their antimicrobial, antiinflammatory, and antiproliferative activities. Synthesized heterocycles derived from this compound have demonstrated moderate to good antiproliferative activity, indicating their potential in cancer treatment (Narayana et al., 2009). Additionally, these derivatives have been utilized in molecular docking studies to predict binding interactions with target proteins, further highlighting their relevance in drug discovery and development (Reddy et al., 2022).
Material Science and Chemical Properties
The carboxylic acid derivatives of this compound have been investigated for their unique chemical properties and potential applications in material science. For example, the impact of the carboxylic substituent position on the electrodeposition, morphology, and capacitance properties of polyindole derivatives was studied, showing that the position significantly affects the electrochemical properties of these polymer nanowires (Ma et al., 2015).
Safety and Hazards
Orientations Futures
The future directions of research on 7-chloro-5-fluoro-1H-indole-2-carboxylic acid and other indole derivatives are likely to focus on their synthesis and potential applications in medicine . Given their significant role in cell biology and their potential as biologically active compounds, further investigation into novel methods of synthesis and their biological properties is expected .
Mécanisme D'action
Target of Action
Indole derivatives, to which this compound belongs, are known to bind with high affinity to multiple receptors , playing a significant role in cell biology .
Mode of Action
Indole derivatives are known to interact with their targets, causing various changes that contribute to their biological activities .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, influencing a wide range of pathways .
Result of Action
Indole derivatives are known to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Analyse Biochimique
Biochemical Properties
7-chloro-5-fluoro-1H-indole-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell. Additionally, this compound can bind to specific receptors on the cell surface, modulating their activity and influencing downstream signaling cascades .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis, a programmed cell death mechanism, by activating specific apoptotic pathways. It can also inhibit cell proliferation by interfering with the cell cycle .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, altering their structure and function. This binding can lead to enzyme inhibition or activation, depending on the target molecule. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound can result in sustained changes in cellular processes, such as prolonged inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory and anticancer activities. At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound can affect metabolic flux and alter metabolite levels, influencing overall cellular metabolism. For example, it can inhibit specific enzymes involved in the biosynthesis of nucleotides, leading to a decrease in nucleotide levels and affecting DNA replication and repair .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the uptake and localization of the compound, ensuring its proper distribution to target sites. The compound’s localization and accumulation can influence its biological activity and therapeutic efficacy. For instance, this compound can accumulate in specific cellular compartments, such as the nucleus, where it can exert its effects on gene expression .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can be localized to the mitochondria, where it can influence mitochondrial function and energy production. The subcellular localization of this compound can also affect its interactions with other biomolecules and its overall biological activity .
Propriétés
IUPAC Name |
7-chloro-5-fluoro-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClFNO2/c10-6-3-5(11)1-4-2-7(9(13)14)12-8(4)6/h1-3,12H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPVKLDOSNVTXHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(NC2=C(C=C1F)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

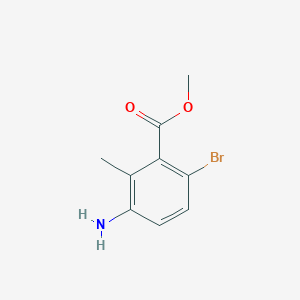
![methyl 4-fluoro-1-methyl-5-(phenylamino)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B1428671.png)
![Methyl 4-nitrobenzo[b]thiophene-2-carboxylate](/img/structure/B1428672.png)
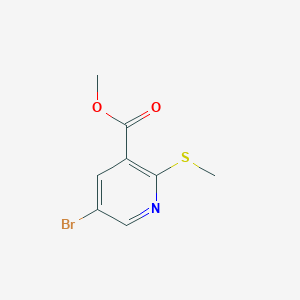
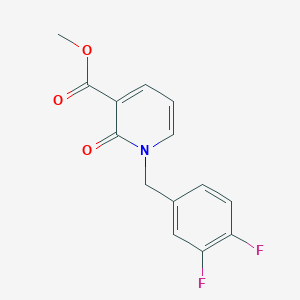
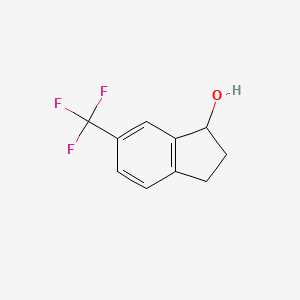

![5-Chloro-2,3-dihydrospiro[indene-1,3'-pyrrolidine]-2',5'-dione](/img/structure/B1428681.png)
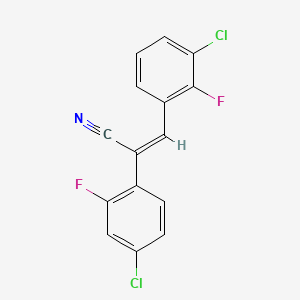

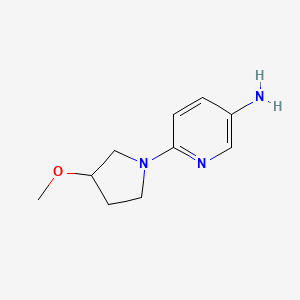
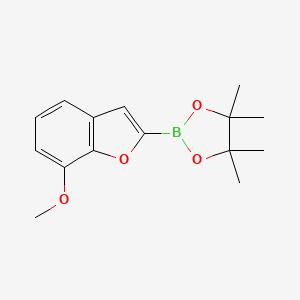
![2-Ethyl-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B1428689.png)
